molecular formula C12H10ClN3 B13903174 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- CAS No. 848142-04-1

2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-

Cat. No.: B13903174
CAS No.: 848142-04-1
M. Wt: 231.68 g/mol
InChI Key: QIMWGJPRUAUNAD-UHFFFAOYSA-N
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Description

2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- is a chemical compound with a complex structure that includes a pyridine ring substituted with two amino groups and a methylene bridge linked to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- typically involves the reaction of 2,3-diaminopyridine with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the methylene bridge.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions, and the use of advanced techniques such as chromatography to isolate and purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The amino groups and the methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: A precursor in the synthesis of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-.

    4-Chlorobenzaldehyde: Another precursor used in the synthesis.

    Pyridine Derivatives: Compounds with similar structures and functional groups.

Uniqueness

2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- is unique due to its specific substitution pattern and the presence of both amino and methylene bridge functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

848142-04-1

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylideneamino]pyridin-2-amine

InChI

InChI=1S/C12H10ClN3/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-8H,(H2,14,15)

InChI Key

QIMWGJPRUAUNAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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